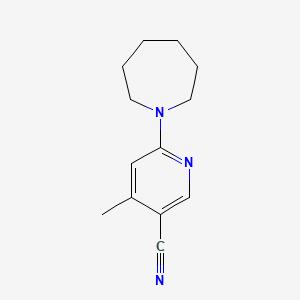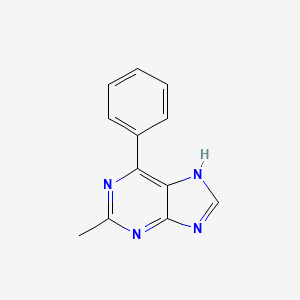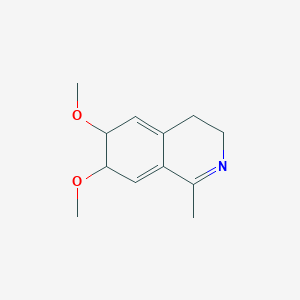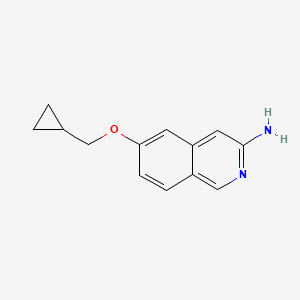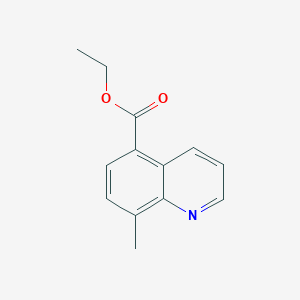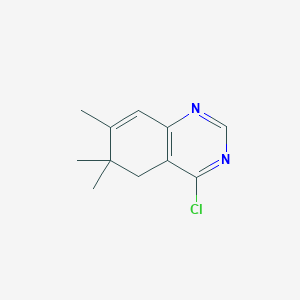![molecular formula C14H12N2 B11892698 1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)
1-benzyl-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-1H-pyrrolo[2,3-c]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with benzyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties .
Scientific Research Applications
1-Benzyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar ring structure but different biological activity.
1H-pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry and as a scaffold for drug development.
1H-pyrrolo[3,2-c]pyridine: Exhibits significant biological activity and is used in the synthesis of various bioactive molecules.
Uniqueness: 1-Benzyl-1H-pyrrolo[2,3-c]pyridine stands out due to its unique benzyl substitution, which enhances its reactivity and potential for modification. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-benzylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H12N2/c1-2-4-12(5-3-1)11-16-9-7-13-6-8-15-10-14(13)16/h1-10H,11H2 |
InChI Key |
AOQSUUHHVCRJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






